molecular formula C10H12BrN B11879539 (2-Bromophenyl)(cyclopropyl)methanamine CAS No. 1270398-63-4

(2-Bromophenyl)(cyclopropyl)methanamine

Cat. No.: B11879539
CAS No.: 1270398-63-4
M. Wt: 226.11 g/mol
InChI Key: ZDHSAVDRWTZCHH-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(cyclopropyl)methanamine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
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Biological Activity

(2-Bromophenyl)(cyclopropyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a bromine atom on the phenyl ring and a cyclopropyl group attached to the methanamine moiety. These structural features contribute to its unique reactivity and interaction with biological targets.

This compound interacts with various molecular targets, including receptors and enzymes. Its mechanism involves binding to specific sites, modulating their activity, which can lead to alterations in cellular signaling pathways and metabolic processes. The compound has been shown to exhibit selectivity for certain serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic activity .

Pharmacological Effects

Research indicates that this compound may have potential therapeutic applications, particularly in the treatment of psychiatric disorders. Its selectivity for the 5-HT2C receptor suggests it could be beneficial in developing drugs with fewer side effects compared to traditional antipsychotics .

Case Studies

  • Antipsychotic Activity : A study demonstrated that compounds similar to this compound showed significant antipsychotic-like effects in animal models. Specifically, one N-methyl derivative exhibited an EC50 of 23 nM at the 5-HT2C receptor without activating β-arrestin recruitment, indicating a favorable profile for therapeutic use .
  • Receptor Binding Studies : Binding affinity studies revealed that this compound has a high affinity for the 5-HT2C receptor compared to other serotonin receptors. This selectivity is crucial for minimizing side effects associated with broader-spectrum serotonergic agents .
  • Enzyme Interaction : The compound has also been investigated for its interactions with various enzymes involved in metabolic pathways. Preliminary results suggest it may inhibit certain enzyme activities, potentially leading to altered drug metabolism profiles.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeatureBiological Activity
(2-Chlorophenyl)(cyclopropyl)methanamineChlorine instead of BromineSimilar receptor interactions but lower selectivity
(2-Fluorophenyl)(cyclopropyl)methanamineFluorine instead of BromineReduced binding affinity at 5-HT2C receptor
(1-(4-Bromo-2-chlorophenyl)cyclopropyl)methanamineMultiple halogensBroader spectrum of activity but increased side effects

Properties

CAS No.

1270398-63-4

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(2-bromophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10H,5-6,12H2

InChI Key

ZDHSAVDRWTZCHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2Br)N

Origin of Product

United States

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